Azetidin-3-yl(4-(1-hydroxyethyl)piperidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(4-(1-hydroxyethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Interaction and Metabolism
Metabolic Fate and Pharmacokinetics : A study on the metabolic fate of certain drugs revealed insights into their absorption, metabolism, and excretion in humans. Understanding these processes is crucial for determining the therapeutic efficacy and safety of drugs, including those related to the chemical structure of interest (Mannens et al., 1993).
Inhibitor Efficacy in Treatment : Research into telotristat ethyl, a tryptophan hydroxylase inhibitor, for treating carcinoid syndrome illustrates the potential therapeutic applications of compounds affecting serotonin biosynthesis. This study underscores the importance of targeting specific enzymes in the treatment of certain conditions, highlighting how compounds like azetidin-3-yl derivatives could be relevant (Kulke et al., 2017).
Clinical Applications
Treatment of Infectious Diseases : Research on hydroxychloroquine and azithromycin for treating COVID-19 showcases the application of related compounds in infectious disease management. Although the focus here is on specific drugs, it demonstrates how compounds with similar properties could be relevant for future therapeutic strategies (Cavalcanti et al., 2020).
Antipsychotic Drug Effects : A study on the absorption, metabolism, and excretion of risperidone, an antipsychotic, in humans provides insights into the complexities of drug metabolism and the potential impact of related compounds on treating mental health conditions (Mannens et al., 1993).
Research on Drug Resistance and Side Effects
Drug Resistance Mechanisms : Investigations into the genotypic and phenotypic characterization of HIV-1 isolated from patients receiving antiretroviral therapy highlight the challenge of drug resistance, a critical area of research for any therapeutic compound, including azetidin-3-yl derivatives (Kavlick et al., 1995).
Properties
IUPAC Name |
azetidin-3-yl-[4-(1-hydroxyethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)9-2-4-13(5-3-9)11(15)10-6-12-7-10/h8-10,12,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUSAJVMNBHWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.